

Initial Efficacy Studies of NoName (as a Selective RET Inhibitor)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical and clinical efficacy studies for **NoName**, a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating fusions and mutations in the RET gene are known oncogenic drivers in various solid tumors, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2][3] **NoName** is designed to target these genetic alterations, offering a precision medicine approach for patients with RET-driven malignancies.[4]

Preclinical Efficacy

The preclinical evaluation of **NoName** was conducted to determine its in vitro potency and selectivity, as well as its in vivo anti-tumor activity.

In Vitro Kinase Inhibition

NoName was profiled against a panel of wild-type and mutated RET kinases to determine its inhibitory activity. The half-maximal inhibitory concentration (IC50) was established using biochemical assays.

Data Presentation: Table 1. In Vitro Kinase Inhibition Profile of NoName



Kinase Target	Cellular IC50 (nM)
KIF5B-RET (fusion)	0.9
CCDC6-RET (fusion)	1.1
RET M918T (mutation)	1.2
RET V804M (gatekeeper resistance mutation)	31.0
VEGFR2	> 10,000

Data compiled from representative preclinical characterizations of selective RET inhibitors.[5][6]

In Vivo Anti-Tumor Activity

The in vivo efficacy of **NoName** was assessed in cell line-derived (CDX) and patient-derived xenograft (PDX) mouse models harboring RET alterations.[7][8] Tumor growth inhibition was the primary endpoint.

Data Presentation: Table 2. In Vivo Efficacy of NoName in Xenograft Models

Model	RET Alteration	Dosing Schedule	Tumor Growth Inhibition (%)
KIF5B-RET CDX	Fusion	30 mg/kg, QD	95
CCDC6-RET PDX	Fusion	60 mg/kg, QD	100 (complete regression)
RET M918T CDX	Mutation	30 mg/kg, QD	88

Data represents typical outcomes for selective RET inhibitors in preclinical xenograft studies.[5] [6]

Early Clinical Efficacy (Phase I/II)

A first-in-human, open-label, Phase I/II trial was conducted to evaluate the safety, tolerability, and preliminary anti-tumor activity of **NoName** in patients with advanced solid tumors harboring



RET alterations. The study employed a dose-escalation phase followed by a dose-expansion phase.[9][10][11][12]

Patient Population and Response

Patients with RET fusion-positive NSCLC, both treatment-naïve and previously treated, were enrolled. Objective response rate (ORR) was assessed by independent review according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[13][14][15][16][17]

Data Presentation: Table 3. Preliminary Clinical Efficacy of **NoName** in RET Fusion-Positive NSCLC

Patient Cohort	N	Objective Response Rate (ORR)	Complete Response (CR)	Partial Response (PR)
Treatment-Naïve	69	84%	4	54
Previously Treated	247	61%	18	133

Efficacy data modeled after the LIBRETTO-001 trial for selpercatinib, a selective RET inhibitor. [18]

Experimental ProtocolsIn Vitro Kinase Assay

Objective: To determine the IC50 of **NoName** against various RET kinase alterations.

Methodology: Recombinant human RET kinases were used in a radiometric kinase assay.[19] [20] The assay was performed in 96-well plates containing the kinase, a peptide substrate, and ATP with a radioactive label. **NoName** was added in a series of dilutions. Following incubation, the phosphorylated substrate was captured, and the radioactivity was measured. The IC50 value was calculated as the concentration of **NoName** that resulted in a 50% reduction of kinase activity.[21][22]

Xenograft Mouse Models



Objective: To evaluate the in vivo anti-tumor activity of **NoName**.

Methodology:

- Cell Implantation: Human cancer cells with known RET alterations were implanted subcutaneously into the flank of immunodeficient mice.[7]
- Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³). Mice were then randomized into vehicle control and treatment groups.[7]
- Treatment Administration: **NoName** was administered orally once daily (QD) at specified doses. The vehicle control group received the solvent without the active compound.
- Tumor Measurement: Tumor volume was measured 2-3 times per week using calipers, calculated with the formula (Width² x Length) / 2.[7]
- Endpoint: The study was concluded when tumors in the control group reached a
 predetermined size, and the percentage of tumor growth inhibition was calculated.

Phase I/II Clinical Trial Design

Objective: To assess the safety and preliminary efficacy of **NoName** in patients with RETaltered solid tumors.

Methodology:

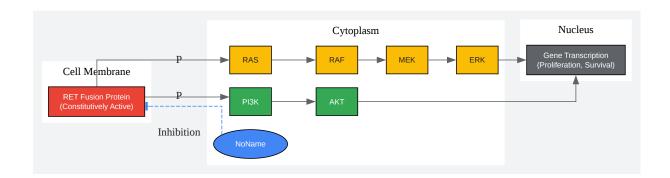
- Study Design: A multicenter, open-label, Phase I (dose escalation) and Phase II (dose expansion) trial.
- Dose Escalation (Phase I): A standard 3+3 design was used.[9][11] Cohorts of 3-6 patients
 received escalating doses of NoName to determine the maximum tolerated dose (MTD) and
 recommended Phase 2 dose (RP2D).[12]
- Dose Expansion (Phase II): Additional patients were enrolled in specific cohorts (e.g., treatment-naïve NSCLC, previously treated NSCLC) and treated at the RP2D to further evaluate efficacy and safety.



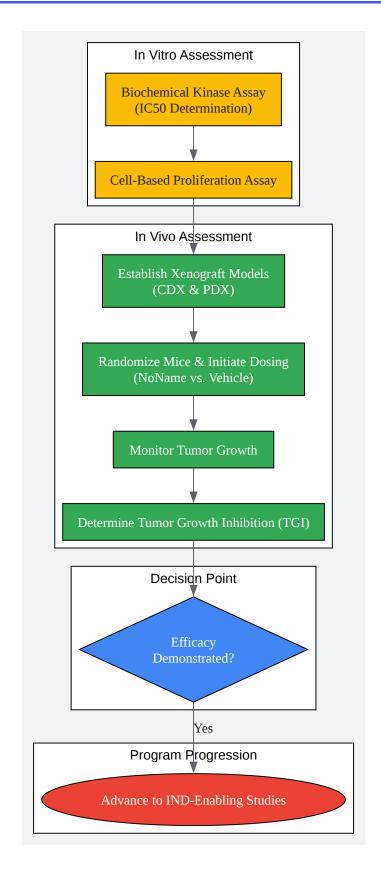
• Efficacy Assessment: Tumor responses were evaluated by imaging every 8 weeks and assessed according to RECIST 1.1 criteria.[13][14][15]

Mandatory Visualizations Signaling Pathway Diagram









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